3-(Tert-butoxy)azetidine hydrochloride
Description
The Azetidine (B1206935) Ring System: A Fundamental Four-Membered Nitrogen Heterocycle
The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom and three carbon atoms. cymitquimica.comsciencedaily.com It is the nitrogen-containing analog of the cyclobutane (B1203170) ring system. The structure of azetidine is characterized by significant ring strain, which is a defining feature of its chemistry and reactivity. rsc.org However, the azetidine ring is notably more stable than its three-membered counterpart, aziridine (B145994), which allows for easier handling while still possessing unique reactivity that can be initiated under specific reaction conditions. rsc.org
The presence of the nitrogen atom within the four-membered ring imparts distinct chemical properties. The nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor or donor, depending on its substitution. This influences the molecule's physical properties, such as its solubility and boiling point, as well as its interactions with biological targets. The geometry of the azetidine ring is puckered, which helps to alleviate some of the torsional strain inherent in a planar four-membered ring.
The hydrochloride salt form of azetidine derivatives, such as 3-(Tert-butoxy)azetidine (B1525809) hydrochloride, indicates a stable and soluble form of the compound, which is advantageous for various applications in research and development. cymitquimica.com
Table 1: Physicochemical Properties of Azetidine
| Property | Value |
| Chemical Formula | C₃H₇N |
| Molar Mass | 57.09 g/mol |
| Appearance | Colorless liquid |
| Density | 0.847 g/cm³ at 25 °C |
| Boiling Point | 61 to 62 °C |
| Solubility in Water | Miscible |
| Acidity (pKa of conjugate acid) | 11.29 |
Significance of Azetidine Scaffolds in Modern Synthetic Chemistry Research
Azetidine scaffolds have emerged as valuable and privileged structures in modern synthetic and medicinal chemistry. researchgate.net Their incorporation into larger molecules can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. The rigid, three-dimensional nature of the azetidine ring allows for precise spatial orientation of substituents, which is a desirable characteristic in drug design for optimizing interactions with biological targets. sciencedaily.com
The utility of azetidines as building blocks is a central theme in contemporary organic synthesis. google.com They serve as versatile intermediates for the construction of more complex nitrogen-containing compounds. The inherent ring strain of the azetidine system can be harnessed to drive various ring-opening and ring-expansion reactions, providing access to a diverse array of molecular architectures.
In the context of medicinal chemistry, the azetidine motif is found in a number of biologically active compounds and approved drugs. researchgate.net The metabolic robustness of the azetidine ring is a key advantage, as it is less prone to oxidative metabolism compared to other heterocyclic systems. sciencedaily.com This can lead to improved pharmacokinetic profiles and potentially reduced off-target effects. sciencedaily.com The development of novel synthetic methods to access functionalized azetidines is an active area of research, as it expands the toolbox available to chemists for creating new therapeutic agents. sciencedaily.comnih.gov
Compounds like 3-(Tert-butoxy)azetidine hydrochloride are examples of functionalized azetidine building blocks. The tert-butoxy (B1229062) group is a common protecting group in organic synthesis, which can be removed under specific conditions to reveal a reactive functional group for further chemical transformations. This makes such compounds valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications.
Table 2: Examples of Marketed Drugs Containing Azetidine Scaffolds
| Drug Name | Therapeutic Area |
| Azelnidipine | Antihypertensive |
| Bazedoxifene | Osteoporosis |
| Conivaptan | Hyponatremia |
| Darunavir | Antiretroviral |
| Ezetimibe | Cholesterol Absorption Inhibitor |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQCDRPWGBFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-32-6 | |
| Record name | 3-(tert-butoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Construction of the Azetidine Core
Strategies for Azetidine (B1206935) Ring Formation
Intramolecular cyclization is a foundational strategy for azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. clockss.org This approach often starts with a linear precursor containing a nitrogen nucleophile and an electrophilic carbon center positioned to favor a 4-exo-tet substitution. nih.gov
The most established and widely utilized method for constructing the azetidine ring system is through an intramolecular SN2 reaction. nih.govfrontiersin.orgclockss.org This approach involves the nucleophilic attack of a nitrogen atom on a carbon atom bearing a suitable leaving group. frontiersin.org The precursor is typically a γ-amino compound where the amino group displaces a leaving group at the γ-position.
A variety of leaving groups have been successfully employed, including halogens (such as bromides, chlorides, and iodides), mesylates, tosylates, and triflates. frontiersin.orgclockss.org A classic illustration of this method is the synthesis of azetidine-2-carboxylic esters from the reaction of primary amines with 2,4-dibromobutyrates. clockss.org This strategy is versatile, allowing for diverse substituents on the nitrogen atom and at various positions around the ring. clockss.org
Table 1: Examples of Leaving Groups in SN2 Cyclization for Azetidine Synthesis
| Leaving Group | Substrate Type Example | Reference |
| Bromide | 2,4-Dibromobutyrates | clockss.org |
| Mesylate | γ-Amino mesylates | frontiersin.org |
| Halogen | γ-Haloamines | nih.govfrontiersin.org |
An alternative to the classical SN2 displacement is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org This method can be particularly effective for constructing functionalized azetidines, such as those bearing a hydroxyl group. nih.gov However, the regioselective aminolysis of epoxides presents a challenge, as the high basicity of the amine nucleophile can quench the acid promoters typically used to activate the epoxide ring. nih.govfrontiersin.org
Recent advancements have shown that lanthanoid(III) trifluoromethanesulfonates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can act as excellent catalysts for this transformation. nih.govfrontiersin.org The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield 3-hydroxyazetidines in high yields. nih.gov This reaction proceeds with high regioselectivity, favoring the 4-exo-tet cyclization pathway to form the azetidine ring over the alternative 5-endo-tet pathway that would lead to a pyrrolidine (B122466). nih.govfrontiersin.org The reaction tolerates a range of functional groups that may be sensitive to other acidic conditions. nih.govelsevierpure.com
The feasibility of this method was demonstrated using cis-3,4-epoxy amine as a model substrate. frontiersin.org The optimal conditions were found to be refluxing in 1,2-dichloroethane (B1671644) (DCE) with a catalytic amount of La(OTf)₃, which afforded the desired azetidine in 81% yield. nih.govfrontiersin.org
Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine
| Entry | Solvent | Temperature | Yield of Azetidine | Reference |
| 1 | 1,2-Dichloroethane (DCE) | Reflux | 81% | nih.govfrontiersin.org |
| 2 | Benzene (PhH) | Reflux | Lower selectivity than DCE | nih.govfrontiersin.org |
Ring expansion methodologies provide an alternative route to the azetidine core, often starting from more readily available smaller ring systems like aziridines. magtech.com.cn These methods leverage the release of ring strain to drive the formation of the four-membered ring.
The one-carbon ring expansion of aziridines is a powerful strategy for synthesizing substituted azetidines. nih.govacs.org One such method involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines. nih.gov This formal [3+1] ring expansion proceeds with excellent regio- and stereoselectivity to yield highly substituted methylene azetidines. nih.gov The reaction is believed to occur through an ylide-type mechanism, where the strain of the methylene aziridine (B145994) facilitates a ring-opening/ring-closing cascade. nih.gov
Another innovative approach is the biocatalytic one-carbon ring expansion of aziridines to azetidines. nih.gov This has been achieved using engineered 'carbene transferase' enzymes derived from cytochrome P450. nih.govacs.org A laboratory-evolved variant, P411-AzetS, catalyzes the reaction with exceptional stereocontrol (99:1 er) via a nih.govfrontiersin.org-Stevens rearrangement. nih.govacs.org This biocatalytic method can override the inherent tendency of the intermediate aziridinium (B1262131) ylides to undergo cheletropic extrusion of olefins. nih.govacs.org The synthesis of 3-methoxyazetidines has also been reported through the ring expansion of aziridine intermediates derived from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines upon treatment with NaBH₄ in methanol (B129727). researchgate.net
Table 3: Selected Aziridine Ring Expansion Methodologies
| Methodology | Reagents/Catalyst | Key Intermediate | Product Type | Reference |
| [3+1] Ring Expansion | Rhodium-bound carbene | Ylide-type | Methylene azetidines | nih.gov |
| Biocatalytic nih.govfrontiersin.org-Stevens Rearrangement | Engineered Cytochrome P450 (P411-AzetS) | Aziridinium ylide | Chiral azetidines | nih.govacs.orgacs.org |
| Chemical Rearrangement | NaBH₄ in Methanol | Aziridine intermediate | 3-Methoxyazetidines | researchgate.net |
Thermal rearrangements can also be employed to construct the azetidine scaffold. For instance, azetidine nitrones have been synthesized through a cascade reaction involving a 4π-electrocyclization. acs.org In this process, an intermediate N-allenylnitrone, formed from a copper(I)-catalyzed rearrangement of O-propargylic oximes, undergoes a 4π-electrocyclization. acs.org This is followed by a ring-opening and recyclization sequence to afford the final azetidine nitrone product. acs.org The synthesis of azetidines via thermal [2+2] cycloaddition of N-sulfonylimines and ketene (B1206846) N,N-acetals has also been reported as a method to prepare 2-azetines, which are precursors to azetidines. slideshare.net
Ring Expansion Chemistry for Azetidine Scaffold Generation
Advanced and Catalatalytic Syntheses of Functionalized Azetidines
The construction of the strained four-membered azetidine ring presents a unique synthetic challenge. However, advanced catalytic methodologies have emerged as powerful tools for the efficient and selective synthesis of functionalized azetidines. These modern techniques, including cycloaddition reactions and directed C-H functionalization, offer significant advantages over classical methods by providing access to a diverse range of complex azetidine structures under mild conditions.
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions are a cornerstone of modern synthetic chemistry, allowing for the rapid assembly of cyclic structures with high atom economy. In the context of azetidine synthesis, various cycloaddition strategies have been developed to construct the core four-membered ring.
The aza-Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govrsc.org This reaction can be initiated by the excitation of either the imine or the alkene, typically using UV light, leading to the formation of the azetidine ring. nih.govrsc.org
The majority of aza-Paterno-Büchi reactions are intermolecular, where irradiation with UV light excites an imine, which then undergoes cycloaddition with an alkene. nih.govrsc.org To prevent competing E/Z isomerization, cyclic imines are often used. nih.govrsc.org Recent advancements have enabled the use of visible light photocatalysis, which offers milder reaction conditions and broader substrate scope. For instance, an iridium-based triplet photocatalyst can be used to activate 2-isoxazoline-3-carboxylates, which then react with a wide range of alkenes. researchgate.netnih.gov This visible-light-mediated approach is operationally simple and allows for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov
Intramolecular aza-Paterno-Büchi reactions have also been successfully employed to construct azetidine scaffolds. nih.govrsc.org For example, direct or acetone-sensitized excitation of certain imines can lead to high yields of the desired azetidine product. nih.gov
The table below summarizes key aspects of photochemical [2+2] cycloadditions for azetidine synthesis.
| Reaction Type | Catalyst/Conditions | Substrates | Key Features |
| Intermolecular Aza-Paterno-Büchi | UV light | Cyclic imines and alkenes | Prevents E/Z isomerization of the imine. nih.govrsc.org |
| Visible-Light-Mediated Intermolecular Aza-Paterno-Büchi | Iridium photocatalyst | 2-isoxazoline-3-carboxylates and alkenes | Mild conditions, broad scope, operational simplicity. researchgate.netnih.gov |
| Intramolecular Aza-Paterno-Büchi | Direct or acetone-sensitized excitation | Tethered imine and alkene moieties | Efficient formation of bicyclic azetidine scaffolds. nih.govrsc.org |
While not directly forming the azetidine ring in a single step, [3+2] cycloaddition reactions provide a powerful pathway to fused azetidine derivatives. These reactions typically involve the reaction of 1-azetines or 2-azetines with dipolar reagents or 1,3-dipole equivalents. nih.gov This strategy allows for the rapid construction of complex heterocyclic systems containing both a four-membered and a five-membered ring. nih.gov
For example, 2-azetines can react with nitrile oxides in a telescoped sequence to afford fused-isoxazoline-azetidine scaffolds. nih.gov This transformation can be carried out under microwave irradiation, leading to the desired products in good yields over several steps. nih.gov
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. A notable example in azetidine synthesis is a four-component strain-release-driven synthesis of functionalized azetidines. nih.gov This methodology leverages the high reactivity of strained intermediates to assemble substituted azetidines in a modular fashion. nih.gov
The sequence involves a nih.govorganic-chemistry.org-Brook rearrangement and a strain-release-driven anion relay. nih.gov The process starts with azabicyclo[1.1.0]butyl-lithium, and three different electrophilic coupling partners can be added sequentially. nih.gov This modularity allows for the creation of a diverse library of azetidine-containing compounds. nih.gov
Directed C-H Functionalization for Azetidine Synthesis
Directed C-H functionalization has emerged as a transformative strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable functional groups. This approach has been successfully applied to the synthesis of azetidines, offering a novel and efficient means of ring construction.
Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H bonds is a powerful method for the synthesis of azetidines. organic-chemistry.orgpsu.edu This reaction typically employs a directing group to position the palladium catalyst in proximity to the C-H bond to be functionalized. Picolinamide (PA) is a commonly used directing group for this transformation. organic-chemistry.org
The catalytic cycle is believed to involve a Pd(II)/Pd(IV) mechanism, where the transformation of a γ-C(sp3)-H bond into a C-N bond leads to the formation of the azetidine ring with high diastereoselectivity. organic-chemistry.org This method is characterized by its use of low catalyst loading, inexpensive reagents, and mild operating conditions. organic-chemistry.orgpsu.edu
The versatility of this approach allows for the synthesis of not only simple azetidines but also more complex polycyclic nitrogen-containing heterocycles. acs.orglookchem.com For instance, this strategy has been used to construct various azabicyclic scaffolds. acs.orglookchem.com The table below provides examples of substrates and the corresponding azetidine products formed via this methodology.
| Substrate Type | Directing Group | Resulting Azetidine Scaffold | Reference |
| Picolinamide-protected amines | Picolinamide (PA) | Monocyclic and bicyclic azetidines | organic-chemistry.org |
| Aliphatic amines | Picolinamide (PA) | Azabicyclo[x.1.1] and [4.2.0] skeletons | acs.orglookchem.com |
Strain-Release Approaches in Azetidine Synthesis
Strain-release-driven synthesis has emerged as a powerful tool for the construction of functionalized azetidines. These methods utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which readily undergo ring-opening reactions to form the less strained azetidine core. The high ring strain of ABBs provides a strong thermodynamic driving force for these transformations. organic-chemistry.orgbris.ac.uk
A notable strain-release strategy involves the homologation of boronic esters using 1-azabicyclo[1.1.0]butane. organic-chemistry.orgnih.govacs.org This method relies on the generation of azabicyclo[1.1.0]butyl lithium, which then reacts with a boronic ester to form a boronate complex. organic-chemistry.orgbris.ac.uk Subsequent N-protonation of this complex triggers a 1,2-metalate rearrangement, leading to the cleavage of the central C-N bond and the formation of an azetidinyl boronic ester. organic-chemistry.orgnih.govacs.org This approach is versatile, accommodating a wide range of boronic esters (primary, secondary, tertiary, aryl, and alkenyl) and proceeds with complete stereospecificity. nih.govacs.org The resulting N-H azetidine and the boronic ester functionalities can be further modified, highlighting the modularity of this synthetic route. organic-chemistry.orgnih.gov The application of this methodology has been successfully demonstrated in the synthesis of the pharmaceutical compound cobimetinib. nih.govacs.org
In a related approach, azabicyclo[1.1.0]butyl carbinols, derived from the reaction of lithiated ABB with aldehydes or ketones, can undergo a semipinacol rearrangement upon N-activation with agents like trifluoroacetic anhydride. nih.gov This rearrangement results in the formation of 1,3,3-substituted keto-azetidines, driven by the release of ring strain. nih.gov
| Starting Material | Reagents | Product | Key Features |
| 1-Azabicyclo[1.1.0]butane & Boronic Ester | 1. s-BuLi/TMEDA 2. Boronic Ester 3. Acetic Acid | Azetidinyl Boronic Ester | Modular, stereospecific, wide substrate scope. organic-chemistry.orgnih.gov |
| Azabicyclo[1.1.0]butyl carbinol | Trifluoroacetic anhydride | Keto 1,3,3-substituted azetidine | Semipinacol rearrangement, access to 1,3,3-trisubstituted azetidines. nih.gov |
The direct functionalization of 1-azabicyclo[1.1.0]butane with carbon nucleophiles represents another efficient route to bis-functionalized azetidines. A general method has been developed for the copper-catalyzed alkylation of ABB using organometallic reagents. organic-chemistry.orgsci-hub.senih.gov In the presence of a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂), a variety of Grignard reagents (alkyl, allyl, vinyl, and benzyl) can be coupled with ABB to afford 1,3-disubstituted azetidines in good yields. organic-chemistry.orgsci-hub.senih.gov This catalytic system is also applicable to the alkylation of aziridines. organic-chemistry.orgsci-hub.se The reaction tolerates a range of electrophiles for the subsequent N-functionalization, including tosyl, Fmoc, benzoyl, and Boc groups. organic-chemistry.orgsci-hub.se This method provides a rapid and robust synthesis of diverse azetidine derivatives, which is highly valuable for structure-activity relationship studies in medicinal chemistry. organic-chemistry.orgsci-hub.se
| Nucleophile (Organometal Reagent) | Catalyst | Electrophile (E+) | Product |
| Alkyl, Allyl, Vinyl, Benzyl (B1604629) Grignard Reagents | Cu(OTf)₂ | Tosyl chloride, Boc anhydride, etc. | 1-E-3-Alkyl/Allyl/Vinyl/Benzyl-azetidine |
Organometallic and Organic Catalysis in Azetidine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of azetidines is no exception. Both transition metal and organic catalysts have been employed to facilitate the formation of the azetidine ring with high efficiency and selectivity.
Transition metals such as palladium, rhodium, and copper are widely used in the synthesis of nitrogen-containing heterocycles. researchgate.net Palladium-catalyzed intramolecular C(sp³)-H amination has been reported for the synthesis of functionalized azetidines. rsc.orgorganic-chemistry.org This reaction typically involves a picolinamide-protected amine substrate and proceeds via a Pd(II)/Pd(IV) catalytic cycle. rsc.org
Rhodium catalysts have been utilized in the one-carbon ring expansion of aziridines to furnish azetidines. dicp.ac.cnresearchgate.net For instance, the reaction of aziridines with vinyl-N-triftosylhydrazones in the presence of a rhodium catalyst leads to the formation of 2-vinyl azetidines. dicp.ac.cnresearchgate.net This transformation is believed to proceed through the formation of an aziridinium ylide intermediate followed by a nih.govnih.gov-Stevens rearrangement. dicp.ac.cn
Copper catalysis, as mentioned earlier, is effective for the alkylation of 1-azabicyclo[1.1.0]butanes. organic-chemistry.orgsci-hub.senih.gov Additionally, copper-catalyzed enantioselective boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines. nih.gov Zirconium-catalyzed reactions of ethylmagnesium chloride with imines can produce C,N-dimagnesiated compounds that serve as precursors for azetidines. organic-chemistry.org
| Catalyst | Reaction Type | Substrates | Product |
| Palladium | Intramolecular C-H Amination | Picolinamide-protected amines | Functionalized azetidines rsc.orgorganic-chemistry.org |
| Rhodium | Ring Expansion | Aziridines, Vinyl-N-triftosylhydrazones | 2-Vinyl azetidines dicp.ac.cnresearchgate.net |
| Copper | Alkylation | 1-Azabicyclo[1.1.0]butane, Grignard reagents | 1,3-Disubstituted azetidines organic-chemistry.orgsci-hub.se |
| Zirconium | Cyclization | Imines, EtMgCl | Azetidines organic-chemistry.org |
Phase-transfer catalysis (PTC) offers a practical and environmentally friendly approach for enantioselective synthesis. researchgate.net This methodology has been successfully applied to the synthesis of spirocyclic azetidine oxindoles. nih.govacs.org The key step involves an intramolecular C-C bond formation, where a chiral phase-transfer catalyst, often derived from cinchona alkaloids, activates the substrate. nih.govacs.org This activation facilitates the cyclization to form the spiro-azetidine structure with high enantioselectivity. nih.govacs.org The reaction mechanism is suggested to be an interfacial process where the catalyst achieves asymmetric induction by activating the leaving group. nih.gov
Synthetic Routes to 3-(Tert-butoxy)azetidine (B1525809) Hydrochloride and Related Intermediates
The synthesis of 3-(Tert-butoxy)azetidine hydrochloride typically involves the preparation of key intermediates, namely 3-hydroxyazetidine and its N-Boc protected derivative, 1-N-Boc-3-hydroxyazetidine.
Several synthetic routes to 3-hydroxyazetidine hydrochloride have been reported. A common approach starts from epichlorohydrin (B41342) and an amine, such as tert-butylamine (B42293) or benzylamine. google.comgoogle.com The reaction of epichlorohydrin with an amine leads to a ring-opened intermediate, which then undergoes cyclization to form the azetidine ring. google.com Subsequent deprotection of the nitrogen atom, if a protecting group like benzyl is used, yields 3-hydroxyazetidine, which is then converted to its hydrochloride salt. google.comchemicalbook.com For instance, hydrogenation over a palladium catalyst can be used to remove a diphenylmethyl protecting group. chemicalbook.com
Once 3-hydroxyazetidine hydrochloride is obtained, the next step is the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate. google.com This reaction affords 1-N-Boc-3-hydroxyazetidine. google.comchemicalbook.com
The final step to obtain 3-(Tert-butoxy)azetidine would involve the O-alkylation of 1-N-Boc-3-hydroxyazetidine with a tert-butyl source, followed by the removal of the Boc protecting group and formation of the hydrochloride salt. However, the direct tert-butylation of the hydroxyl group can be challenging. An alternative conceptual pathway involves the synthesis of 1-N-Boc-3-oxoazetidine from 1-N-Boc-3-hydroxyazetidine via oxidation. nih.gov The subsequent steps to introduce the tert-butoxy (B1229062) group are not detailed in the provided search results. The focus of the available literature is primarily on the synthesis of the 3-hydroxyazetidine core and its N-Boc derivative.
A common synthetic sequence is as follows:
Formation of 3-Hydroxyazetidine: Cyclization of an intermediate derived from epichlorohydrin and an amine. google.comgoogle.com
Boc Protection: Reaction of 3-hydroxyazetidine with di-tert-butyl dicarbonate to yield 1-N-Boc-3-hydroxyazetidine. google.comchemicalbook.com
| Precursor | Reagents | Intermediate/Product |
| 1-(Diphenylmethyl)-3-hydroxyazetidine | H₂, Pd/C or Pd(OH)₂/C | 3-Hydroxyazetidine chemicalbook.comchemicalbook.com |
| 3-Hydroxyazetidine hydrochloride | Di-tert-butyl dicarbonate, Base | 1-N-Boc-3-hydroxyazetidine google.com |
Preparation of 3-Hydroxyazetidine Precursors
The journey towards this compound begins with the synthesis of 3-hydroxyazetidine or its protected analogues. Several established routes provide access to this key precursor.
One common method involves the deprotection of a commercially available starting material, 1-diphenylmethyl-3-hydroxyazetidine. This is typically achieved through catalytic hydrogenation. For instance, dissolving 1-diphenylmethyl-3-hydroxyazetidine in methanol and treating it with a palladium-carbon catalyst under a hydrogen atmosphere effectively removes the diphenylmethyl protecting group, yielding 3-hydroxyazetidine. chemicalbook.com This intermediate is often immediately protected with a more suitable group, such as a tert-butoxycarbonyl (Boc) group, for subsequent reactions. chemicalbook.com
Another widely used approach starts from more readily available and less expensive materials like epichlorohydrin and an appropriate amine. For example, reacting epichlorohydrin with tert-butylamine initiates a sequence of cyclization, acetylation, and deacetylation reactions to furnish 3-hydroxyazetidine hydrochloride. youtube.com A similar strategy employs benzylamine, which reacts with epichlorohydrin, followed by cyclization and subsequent hydrogenolysis to remove the benzyl group, affording 3-hydroxyazetidine hydrochloride. google.comnih.gov
A further method involves the hydrolysis of N-(triphenylmethyl)-3-hydroxyazetidine by introducing hydrogen chloride gas into a solution containing the starting material, which facilitates the removal of the triphenylchloromethane group and directly yields 3-hydroxyazetidine hydrochloride. scienceopen.com
These varied methodologies offer flexibility in precursor synthesis, allowing for the selection of the most efficient route based on the availability and cost of starting materials.
| Starting Material | Key Reagents | Product | Ref. |
| 1-Diphenylmethyl-3-hydroxyazetidine | Pd/C, H₂ | 3-Hydroxyazetidine | chemicalbook.com |
| Epichlorohydrin, tert-butylamine | Acetic anhydride, HCl | 3-Hydroxyazetidine hydrochloride | youtube.com |
| Epichlorohydrin, benzylamine | Na₂CO₃, Pd/C, H₂ | 3-Hydroxyazetidine hydrochloride | google.com |
| N-(triphenylmethyl)-3-hydroxyazetidine | HCl gas | 3-Hydroxyazetidine hydrochloride | scienceopen.com |
Synthesis of N-Boc-3-azetidinone and its Derivatives
With a 3-hydroxyazetidine precursor in hand, the next critical step is the formation of N-Boc-3-azetidinone, a versatile intermediate for further functionalization of the azetidine ring. This is typically a two-step process involving protection of the nitrogen atom followed by oxidation of the hydroxyl group.
The nitrogen of 3-hydroxyazetidine is first protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate. nih.gov This reaction provides N-Boc-3-hydroxyazetidine, a stable intermediate amenable to further transformations. chemicalbook.comnih.gov
Oxidation of 3-Hydroxyazetidine-1-carboxylate Intermediates
The subsequent oxidation of the hydroxyl group in N-Boc-3-hydroxyazetidine yields the key intermediate, N-Boc-3-azetidinone. google.com A variety of oxidizing agents can be employed for this transformation. A common and efficient method is the use of a TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) (NaClO) in the presence of potassium bromide. nih.gov This reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and water, at low temperatures to ensure high yields and minimize side reactions. nih.gov The resulting N-Boc-3-azetidinone is a valuable building block for introducing further diversity at the 3-position of the azetidine ring. google.com
| Reactant | Reagents | Product | Ref. |
| 3-Hydroxyazetidine hydrochloride | Di-tert-butyl dicarbonate, NaHCO₃ | N-Boc-3-hydroxyazetidine | nih.gov |
| N-Boc-3-hydroxyazetidine | TEMPO, KBr, NaClO | N-Boc-3-azetidinone | nih.gov |
Horner–Wadsworth–Emmons Reactions for Azetidin-3-ylidene Acetates
The carbonyl group of N-Boc-3-azetidinone provides a handle for carbon-carbon bond formation, most notably through the Horner–Wadsworth–Emmons (HWE) reaction. youtube.com This reaction allows for the stereoselective synthesis of α,β-unsaturated esters, which are themselves versatile intermediates. scintica.comresearchgate.net
In a typical HWE reaction, a phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate, is deprotonated with a strong base like sodium hydride to generate a phosphonate carbanion. scintica.comresearchgate.net This nucleophilic carbanion then attacks the carbonyl carbon of N-Boc-3-azetidinone. The resulting intermediate undergoes elimination of a phosphate (B84403) byproduct to form the desired alkene, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. scintica.comresearchgate.net The HWE reaction is highly valued for its reliability and its tendency to produce the thermodynamically more stable E-isomer of the alkene. youtube.com These azetidin-3-ylidene acetates can then be subjected to further reactions, such as Michael additions, to introduce a wide range of functional groups at the 3-position of the azetidine ring. scintica.comresearchgate.net
Incorporation of the Tert-butoxy Moiety
The defining feature of this compound is the tert-butoxy group at the 3-position of the azetidine ring. This ether linkage is typically formed via a nucleophilic substitution reaction, often a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org
Starting with N-Boc-3-hydroxyazetidine, the hydroxyl group is first deprotonated with a strong base to form an alkoxide. Potassium tert-butoxide is a suitable base for this purpose. The resulting alkoxide is a potent nucleophile that can then react with a tert-butylating agent. However, due to the steric hindrance of the tert-butyl group, direct alkylation with tert-butyl halides is often inefficient. A more effective approach involves the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with a suitable electrophile. For instance, reaction with benzyl bromides in the presence of potassium tert-butoxide has been demonstrated to form the corresponding ether linkage. scintica.com To specifically install a tert-butoxy group, tert-butanol (B103910) can be activated or a tert-butyl cation equivalent can be used under acidic conditions.
Hydrochloric Acid Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is generally accomplished by treating the free base, 3-(tert-butoxy)azetidine, with hydrochloric acid. If the azetidine nitrogen is protected with a Boc group, this protecting group must first be removed. This is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. scintica.com Following the removal of the Boc group, the resulting free amine can be treated with a solution of hydrochloric acid, often in an organic solvent like ethanol (B145695) or diethyl ether, to precipitate the desired this compound salt. google.com The salt form often improves the stability and handling properties of the final compound.
Chemical Reactivity and Functionalization of Azetidine Scaffolds
Chemoselective Modifications of Azetidine (B1206935) Ring Systems
Chemoselectivity in the modification of azetidines is crucial for developing complex molecular architectures. The reactivity of the azetidine ring can be modulated by the choice of protecting groups on the nitrogen atom, the nature of substituents on the carbon atoms, and the reaction conditions.
Direct Lithiation and Electrophilic Trapping Strategies
Direct C-H functionalization via lithiation followed by electrophilic trapping is a powerful method for introducing substituents onto the azetidine ring. The regioselectivity of this process is often directed by the protecting group on the azetidine nitrogen. While N-Boc (tert-butoxycarbonyl) protection is common for facilitating α-lithiation in many saturated azacycles, its application to the parent azetidine can be problematic. nih.govrsc.org
Alternative activating groups, such as N-thiopivaloyl and N-tert-butoxythiocarbonyl (N-Botc), have proven more effective for the α-lithiation of the azetidine ring. rsc.orgacs.org These groups direct deprotonation to the adjacent C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA or (-)-sparteine (B7772259) for asymmetric transformations. The resulting α-lithioazetidine is a versatile intermediate that can be trapped with a wide range of electrophiles. rsc.org
For instance, the lithiation of N-Boc-3-methoxyazetidine with s-BuLi can lead to an α-lithiation–elimination sequence to generate an N-Boc-2-lithio-2-azetine intermediate in situ. nih.govacs.org This species can then be trapped by various electrophiles, either directly or after transmetalation to copper, providing access to 2-substituted 2-azetines. nih.govacs.org
Table 1: Examples of Electrophilic Trapping of Lithiated Azetidines
| N-Protecting Group | Lithiation Conditions | Electrophile | Product Type | Reference |
|---|---|---|---|---|
| N-Botc | s-BuLi, (-)-sparteine | Me₃SnCl | 2-Stannyl-azetidine | rsc.org |
| N-Thiopivaloyl | s-BuLi, (-)-sparteine | Acetone | 2-(Hydroxyisopropyl)azetidine | rsc.org |
| N-Boc (from 3-methoxy precursor) | s-BuLi | Benzaldehyde | 2-(Hydroxybenzyl)-2-azetine | nih.govacs.org |
The choice of the N-thiocarbonyl directing group can even influence the site of lithiation in substituted azetidines. For example, N-thiopivaloyl directs lithiation to an already substituted C2 position, while N-Botc directs it to the C4 position, demonstrating a remarkable regiodivergence. acs.org
Nucleophilic Displacement Reactions on Azetidine Rings
The strained nature of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is quaternized to form an azetidinium ion. nih.govbohrium.com This transformation increases the electrophilicity of the ring carbons, facilitating attack by a nucleophile. bohrium.com The ring-opening typically proceeds via an SN2 mechanism, leading to the formation of functionalized γ-amino compounds. nih.govbohrium.com
The regioselectivity of the nucleophilic attack on unsymmetrically substituted azetidiniums is governed by both steric and electronic factors. bohrium.commagtech.com.cn
Electronic Effects : Electron-withdrawing groups at the C2 position can activate this position for nucleophilic attack. bohrium.com Conversely, substituents that can stabilize a positive charge, such as aryl groups, favor cleavage of the adjacent C-N bond. magtech.com.cn
Steric Effects : Bulky nucleophiles or substituents on the ring tend to direct the incoming nucleophile to the less sterically hindered carbon atom. magtech.com.cn
For 3-substituted azetidines, such as a 3-(tert-butoxy)azetidinium species, nucleophilic attack would be expected to occur at either the C2 or C4 position. The outcome would depend on the specific reaction conditions and the nature of the nucleophile. Intramolecular nucleophilic attack is also possible, as seen in the acid-mediated decomposition of certain N-substituted azetidines where a pendant amide group attacks the azetidine ring, leading to ring cleavage. nih.gov
Acylation and Derivatization of Azetidines
The nitrogen atom of the azetidine ring is a key site for functionalization. In the case of 3-(tert-butoxy)azetidine (B1525809) hydrochloride, the nitrogen is protonated. Deprotonation with a suitable base would be required to liberate the free secondary amine, which can then undergo a variety of derivatization reactions.
Acylation of the azetidine nitrogen is a common transformation. Standard acylation conditions, using acyl chlorides or anhydrides in the presence of a base, can be employed to install a wide range of substituents. This is a crucial step in many synthetic sequences, for example, to introduce activating groups for lithiation or to incorporate the azetidine moiety into larger molecules like peptides. rsc.orgresearchgate.net The 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element in peptide synthesis, and its nitrogen can be chemoselectively deprotected and substituted post-cyclization. nih.gov
Beyond acylation, the azetidine nitrogen can undergo other modifications such as sulfonylation and alkylation, further expanding the accessible chemical space. researchgate.net
Stereoselective and Enantioselective Transformations of Azetidine Derivatives
Controlling the stereochemistry during the synthesis and functionalization of azetidines is critical for their application in drug discovery. Significant progress has been made in developing stereoselective and enantioselective transformations of azetidine derivatives. rsc.org
Diastereoselective Alkylation Approaches
Diastereoselective alkylation of azetidines can be achieved through various strategies, often relying on chiral auxiliaries or substrate control. For example, the iodine-mediated cyclization of homoallylic amines can produce cis-2,4-disubstituted azetidines diastereoselectively. nih.gov Similarly, a general method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed from simple building blocks under kinetic control. acs.org
Copper-catalyzed boryl allylation of azetines represents a powerful method for the enantioselective and diastereoselective synthesis of 2,3-disubstituted azetidines. acs.org This reaction proceeds via a syn-addition of the boryl and allyl groups across the double bond of the azetine, establishing two new stereocenters with high control. acs.org
Enantioselective Ring Opening of Substituted Azetidines
The enantioselective ring-opening of azetidines provides a valuable route to chiral, non-racemic γ-functionalized amines. This transformation can be catalyzed by chiral Lewis acids or Brønsted acids.
A notable example involves the use of a chiral squaramide hydrogen-bond donor catalyst to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org This method is effective for a broad range of azetidines bearing various 3-substituents, including aromatic, heteroaromatic, and heteroatom-centered groups, yielding synthetically useful α-amino-γ-halopropane building blocks with high enantiomeric excess. acs.org The reaction is believed to proceed through an azetidinium ion intermediate, where the chiral catalyst controls the facial selectivity of the nucleophilic attack. acs.org
Table 2: Enantioselective Ring Opening of 3-Substituted Azetidines
| 3-Substituent | Nucleophile/Reagent | Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Phenyl | Benzoyl Chloride | Chiral Squaramide | N-(3-chloro-1-phenylpropyl)benzamide | 95% | acs.org |
| 2-Naphthyl | Benzoyl Chloride | Chiral Squaramide | N-(3-chloro-1-(naphthalen-2-yl)propyl)benzamide | 98% | acs.org |
| Phenoxy | Benzoyl Chloride | Chiral Squaramide | N-(3-chloro-1-phenoxypropyl)benzamide | 96% | acs.org |
This catalytic approach highlights a powerful strategy for desymmetrizing meso-azetidines or performing kinetic resolutions of racemic azetidines, providing access to valuable chiral building blocks.
N-Functionalization of Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a key site for introducing molecular diversity. N-functionalization allows for the attachment of various substituents, significantly altering the chemical and physical properties of the azetidine scaffold. Strategies for N-arylation, in particular, are valuable for synthesizing compounds relevant to medicinal chemistry. researchgate.net
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. This methodology has been successfully applied to the N-arylation of azetidines. researchgate.netrsc.org Researchers have developed one-pot strategies that combine the strain-release arylation of azabicyclobutanes to form 3-arylated azetidine intermediates, followed by N-arylation using Buchwald-Hartwig couplings. researchgate.netrsc.org This sequential approach allows for the efficient synthesis of 1,3-bis-functionalized azetidines without the need to isolate the intermediate free azetidine. researchgate.net The reaction demonstrates applicability with a range of aryl bromides, including substituted phenyl, pyrazine, and quinoline (B57606) moieties. researchgate.net An intramolecular Buchwald-Hartwig cross-coupling has also been utilized to create fused tetrahydroquinoline core systems from o-bromo nitrile azetidines. nih.gov
| Azetidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 3-Arylated azetidine intermediates | Aryl bromides (e.g., substituted phenyl, pyrazine) | Palladium catalyst and ligand | 1,3-Bis-functionalized azetidines | researchgate.net |
| o-Bromo nitrile azetidines | (Intramolecular) | Palladium catalyst | Fused tetrahydroquinoline systems | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides an alternative and effective method for the N-arylation of azetidines, particularly with electron-deficient aromatic systems. researchgate.netrsc.org In an SNAr reaction, the nitrogen atom of the azetidine ring acts as a nucleophile, attacking an electron-poor aromatic ring and displacing a leaving group. nih.govtum.de
Similar to the Buchwald-Hartwig approach, SNAr reactions have been integrated into one-pot sequences for the bis-functionalization of azetidines. researchgate.netrsc.org Following the initial formation of a 3-arylated azetidine, subsequent N-arylation via SNAr can be performed in the same reaction vessel. rsc.org This strategy enhances step-economy and provides efficient access to diverse, functionalized azetidine architectures. researchgate.net The choice between Buchwald-Hartwig and SNAr often depends on the electronic properties of the aromatic coupling partner. researchgate.net
Computational and Theoretical Studies in Azetidine Chemistry
Theoretical Elucidation of Azetidine (B1206935) Ring Strain and Reactivity Profiles
The chemical properties of azetidines are largely dictated by their inherent ring strain. rsc.orgresearchgate.netresearchwithrutgers.comrsc.org Theoretical studies have quantified this strain, providing a basis for understanding the molecule's unique balance of stability and reactivity. The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (approx. 27.7 kcal/mol) and the relatively stable, unreactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org
This intermediate level of strain means that the azetidine ring is stable enough for facile handling, yet it can be activated for unique reactivity under appropriate conditions. rsc.orgresearchwithrutgers.com The strain endows the molecule with significant rigidity, which is a desirable feature in medicinal chemistry for creating specific molecular scaffolds. researchgate.net Theoretical models help to explain how this strain energy can be harnessed in strain-release reactions, where the opening of the four-membered ring provides a thermodynamic driving force for chemical transformations. acs.orgchemrxiv.org
| Compound | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3-membered | 27.7 |
| Azetidine | 4-membered | 25.4 |
| Pyrrolidine (B122466) | 5-membered | 5.4 |
| Piperidine | 6-membered | 0 |
Computational Modeling for Predictive Synthesis and Mechanism
Computational modeling has transitioned from a tool for explaining observed phenomena to a predictive powerhouse for guiding synthetic strategies. thescience.devresearchgate.net By simulating reaction pathways and transition states, chemists can prescreen potential reactants and conditions, saving significant time and resources. thescience.devnih.gov
Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently used to predict the feasibility and selectivity of reactions that form azetidine rings. nih.govfrontiersin.org These calculations can elucidate why a specific reaction pathway is favored over others.
For example, in the synthesis of 2-arylazetidines from benzylaminomethyloxiranes, quantum chemical investigations revealed that the reaction is kinetically controlled. acs.orgresearchgate.net While the formation of a five-membered pyrrolidine ring is thermodynamically more favorable, the calculations showed a lower activation energy for the 4-exo-tet ring closure that leads to the azetidine product. acs.org This computational insight provided a quantum mechanical explanation for the observed experimental outcome, which aligns with Baldwin's rules for ring formation. acs.org
In another instance, DFT calculations were employed to guide the synthesis of azetidines via a visible light-mediated aza Paternò–Büchi reaction. thescience.devmit.edu Researchers used computational models to calculate the frontier orbital energies of various alkenes and oximes. thescience.devmit.edu These calculations allowed them to predict which reactant pairs would have closely matched excited-state energy levels, a key factor for a successful reaction. thescience.devmit.edumiragenews.com The model's predictions were largely accurate when tested experimentally, demonstrating the power of computational prescreening. mit.edu
Computational studies are crucial for mapping the detailed step-by-step mechanisms of complex chemical reactions. A prominent example in azetidine synthesis is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.netrsc.orgresearchgate.net
Mechanistic investigations, combining experimental work with computational analysis, have suggested that these reactions can proceed through a diradical pathway. researchgate.net For instance, in a visible light-mediated intramolecular variant, the proposed mechanism involves triplet energy transfer from a photocatalyst to an alkene (e.g., styrene). nih.gov This generates a triplet state intermediate that undergoes C-C bond formation to create a 1,4-biradical. nih.gov This biradical can then undergo intersystem crossing and subsequent C-N bond formation to yield the final azetidine product. nih.gov Similarly, DFT calculations have been used to investigate the radical strain-release (RSR) photocatalysis mechanism for synthesizing azetidines from azabicyclo[1.1.0]butanes (ABBs), confirming the role of key radical intermediates.
Achieving enantioselectivity is a major goal in modern organic synthesis, particularly for producing chiral molecules for pharmaceutical applications. Computational methods are increasingly used to understand and predict the sources of enantiomeric excess in catalytic reactions.
In azetidine chemistry, computational models can help rationalize the behavior of chiral catalysts. For example, azetidine-containing binuclear zinc catalysts have been used for asymmetric Michael additions. rsc.org The rigidity of the azetidine ring within the catalyst scaffold helps to create a well-defined catalytic pocket, which in turn leads to enhanced enantioselectivity. rsc.org The structure and interactions within this pocket can be modeled computationally to understand how it favors the formation of one enantiomer over the other. While the de novo design of catalysts is complex, computational studies can screen catalyst-substrate interactions and transition state models to rationalize the origins of stereocontrol in reactions like the phase-transfer-catalyzed synthesis of spirocyclic azetidine oxindoles. nih.gov These insights are vital for optimizing existing catalytic systems and designing new, more effective ones.
Frontier Molecular Orbital Theory in Azetidine Reactivity Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within quantum chemistry used to explain and predict the reactivity of molecules. wikipedia.org The theory posits that chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org
This theory has been successfully applied to understand reactivity in azetidine synthesis, especially in cycloaddition reactions. nih.gov A recent breakthrough in the visible light-mediated aza Paternò–Büchi reaction relied heavily on FMO analysis. mit.edunih.gov Researchers hypothesized that the success of the reaction between different alkenes and acyclic oximes depended on the energy match between their respective frontier orbitals in the excited state. thescience.devnih.gov
Using DFT computations, they calculated the HOMO and LUMO energies for a range of potential reactants. mit.edu The computational models predicted that reactant pairs with closely matched frontier orbital energies would have lower transition state energies, thus promoting the desired [2+2] cycloaddition. researchgate.netnih.gov This computational screening was validated experimentally, confirming that FMO theory provides an accurate predictive model for this class of reactions, allowing chemists to select viable substrates before heading to the lab. mit.edunih.gov
Applications of Azetidine Derivatives in Advanced Organic and Medicinal Chemistry
Azetidines as Strategic Building Blocks in Complex Molecule Synthesis
The utility of azetidines as foundational components in organic synthesis is multifaceted, enabling the creation of diverse and structurally complex molecules. Their conformational rigidity and the ability to introduce substituents at various positions make them attractive starting materials for a range of chemical transformations.
The synthesis of azetidines with multiple functional groups is a key area of research, as these compounds serve as versatile intermediates for further chemical elaboration. Various synthetic strategies have been developed to access these densely functionalized architectures.
One notable approach involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. This method, which can be triggered by an Iridium(III) photocatalyst, allows for the formation of azetidine (B1206935) rings from both activated and unactivated alkenes. A significant advantage of this strategy is the mild and practical conditions under which the N-O bond of the resulting isoxazoline (B3343090) can be cleaved, deprotecting the azetidine nitrogen for further functionalization. bohrium.com
Another powerful technique is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This process utilizes an oxidant and an additive to promote the formation of the azetidine ring through the reductive elimination at an alkyl–Pd(IV) intermediate. bohrium.com The ability to form C-N bonds from unactivated C-H bonds is a testament to the advancements in catalytic methods for azetidine synthesis.
Furthermore, visible-light-mediated aza Paternò-Büchi reactions provide a direct route to functionalized azetidines from imines and alkenes. mdpi.com This approach overcomes some of the limitations of traditional photochemical methods and expands the scope of accessible azetidine derivatives. mdpi.com The challenging synthesis of these densely functionalized azetidines has historically limited their widespread use, but these modern photochemical strategies are enabling their scalable production for various applications. nih.gov
| Synthetic Method | Key Features | Reactants | Catalyst/Reagent |
| Intermolecular [2+2] Photocycloaddition | Mild deprotection of azetidine nitrogen | 2-Isoxazoline-3-carboxylates, Alkenes | Ir(III) photocatalyst |
| Intramolecular Pd(II)-catalyzed C(sp³)–H Amination | C-N bond formation from unactivated C-H bonds | Amino-alkyl precursors | Palladium(II) catalyst, Oxidant |
| Visible Light-Enabled Aza Paternò-Büchi Reaction | Direct formation of functionalized azetidines | Imines, Alkenes | Visible light |
Azetidine derivatives, particularly in their activated azetidinium ion form, serve as valuable precursors for the synthesis of homologated amines. This transformation is typically achieved through nucleophilic ring-opening reactions, which proceed in a regioselective and stereoselective manner to yield functionalized linear amines. nih.gov
The electrophilicity of the azetidine ring can be enhanced by converting it into an azetidinium salt, for example, by treatment with alkyl halides or chloroformates. bohrium.com These activated intermediates are then susceptible to attack by a variety of nucleophiles. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. For instance, in N-alkoxy carbonyl azetidiniums, the presence of an alkyl group at the C2 position generally directs the nucleophilic attack to the C4 position. Conversely, an electron-withdrawing group at C2 favors attack at that same position. bohrium.com
This ring-opening strategy provides a reliable method for the synthesis of polysubstituted linear amines, which are important structural motifs in many biologically active compounds. The ability to control the regioselectivity and stereoselectivity of this process makes it a powerful tool for the synthesis of complex amine-containing molecules. nih.gov
Azetidine derivatives are instrumental in the construction of more complex three-dimensional structures, such as spirocyclic and fused ring systems. These intricate architectures are of significant interest in medicinal chemistry as they can impart favorable pharmacokinetic properties and provide novel scaffolds for drug discovery.
Spirocyclic azetidines, where the azetidine ring is fused to another ring at a single carbon atom, offer a way to steer the geometry of lead compounds and are less susceptible to enzymatic degradation compared to their acyclic or aromatic counterparts. chemrxiv.org A variety of synthetic methods have been developed to access these structures. For example, a titanium(IV)-mediated coupling of oxime ethers and alkyl Grignard reagents can be used to synthesize spirocyclic NH-azetidines. bohrium.com Another approach involves a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones, which provides gram-scale access to these valuable building blocks. nih.gov
Fused azetidine systems, where the azetidine ring shares two or more atoms with another ring, can be synthesized through various strategies, including intramolecular cross-coupling reactions. For instance, an intramolecular Buchwald/Hartwig cross-coupling reaction can be employed to create a tetrahydroquinoline core fused to an azetidine ring. nih.gov Additionally, ring-closing metathesis of an azetidine derivative can lead to the formation of an eight-membered ring fused to the azetidine core. nih.gov The synthesis of these complex ring systems highlights the versatility of azetidines as strategic building blocks in organic synthesis. nih.govnih.gov
The incorporation of azetidine rings into amino acid structures leads to the formation of novel, non-natural amino acids with unique conformational properties. These azetidine-based amino acids are valuable tools in peptide and protein engineering, as they can induce specific secondary structures and enhance metabolic stability.
A straightforward, two-step procedure has been developed for the synthesis of enantioenriched four-membered amino acids. This method involves the intermediate formation of isolable 2-azetinylcarboxylic acids, which are subsequently reduced using either palladium or chiral ruthenium complexes. The resulting saturated amino acids can then be efficiently resolved through peptide coupling. researchgate.net
Azetidine Scaffolds in the Design of Bioactive Molecules
The rigid and three-dimensional nature of the azetidine scaffold makes it an attractive component in the design of bioactive molecules. Its incorporation can lead to improved binding affinity, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For azetidine-containing ligands, SAR studies help to elucidate the key structural features required for optimal interaction with their biological targets.
In one study focusing on dipeptide inhibitors of human cytomegalovirus (HCMV), a series of analogues with substitutions at the N- and C-termini, as well as the C-terminal side-chain, were synthesized and evaluated. The SAR analysis revealed that an aliphatic or no substituent at the C-carboxamide group, an aliphatic C-terminal side-chain, and a benzyloxycarbonyl moiety at the N-terminus were essential for anti-HCMV activity. The conformational restriction imposed by the 2-azetidine residue, which was identified as a γ-type reverse turn, appeared to be a significant factor influencing the activity of these molecules.
These studies underscore the importance of the azetidine scaffold in defining the three-dimensional arrangement of functional groups necessary for biological activity. By systematically modifying the substituents on the azetidine ring and observing the effects on activity, medicinal chemists can rationally design more potent and selective drug candidates. nih.gov
Development of Tunable Affinity Ligands Targeting Monoamine Transporters
Azetidine derivatives have shown considerable promise as scaffolds for the development of ligands that target monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.gov The ability to modulate the activity of these transporters is a key strategy in the treatment of various neurological and psychiatric disorders. nih.gov
Researchers have explored the replacement of the tropane (B1204802) ring system, found in compounds like cocaine, with the azetidine scaffold to develop novel monoamine transporter ligands. nih.gov This substitution can lead to a significant decrease in molecular weight and lipophilicity, which are desirable properties for central nervous system (CNS) active compounds. nih.gov A series of 3-aryl-3-arylmethoxy-azetidines, for instance, have been synthesized and evaluated for their binding affinities at dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov
These studies have demonstrated that the affinity and selectivity of these azetidine-based ligands can be "tuned" by modifying the substituents on the aryl rings. nih.gov For example, certain substitutions can lead to high affinity for SERT, while others can enhance binding to DAT. nih.gov This tunability is crucial for developing dual-uptake inhibitors or selective ligands for a specific transporter, which could offer improved therapeutic profiles for conditions like psychostimulant addiction. nih.gov
Table 1: Examples of Azetidine Derivatives as Monoamine Transporter Ligands
| Compound | Target Transporter(s) | Key Findings | Reference |
|---|
Azetidine as a Molecular Scaffold for Kinase Inhibitors and Other Pharmaceutical Targets
The azetidine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors. nih.gov Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. acs.orged.ac.uk The rigid and three-dimensional nature of the azetidine ring can provide a unique framework for designing inhibitors that bind selectively to the ATP-binding site of kinases. acs.org
The synthesis of Baricitinib, a Janus kinase (JAK1/JAK2) inhibitor, utilizes a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) moiety, highlighting the importance of the azetidine core in its structure and activity. nih.gov The development of efficient synthetic routes to key azetidine intermediates is therefore of significant industrial importance. nih.gov
Furthermore, the azetidine scaffold has been successfully employed in the development of inhibitors for other important pharmaceutical targets. For instance, novel azetidine amides have been discovered as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation. nih.gov The increased potency offered by the azetidine scaffold in these inhibitors allows for the optimization of other physicochemical properties crucial for drug development. nih.gov
Table 2: Azetidine-Containing Pharmaceutical Agents and Development Candidates
| Compound/Derivative Class | Target | Therapeutic Area | Key Structural Feature | Reference |
|---|---|---|---|---|
| Baricitinib Intermediate | JAK1/JAK2 | Rheumatoid Arthritis | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | nih.gov |
Azetidine Derivatives in Materials Science and Chiral Catalysis
Beyond their applications in medicine, azetidine derivatives are also valuable in the fields of materials science and asymmetric catalysis.
Applications in Polymer Synthesis
The ring strain inherent in the four-membered azetidine ring makes it a suitable monomer for ring-opening polymerization (ROP). This process can lead to the formation of polyamines, which have a wide range of applications. The polymerization of N-sulfonylazetidines, for example, can produce linear polymers that are precursors to valuable polyimines.
Role as Chiral Templates
Chirally pure azetidines are highly sought-after building blocks in asymmetric synthesis, where they can be used as chiral templates or ligands to control the stereochemical outcome of a reaction. nih.govacs.org The development of general and scalable methods for the synthesis of enantioenriched C2-substituted azetidines is an active area of research. nih.govacs.org
One approach utilizes chiral tert-butanesulfinamides to induce stereoselectivity in the formation of the azetidine ring. nih.govacs.org The resulting enantiopure azetidines can then be used in the synthesis of complex chiral molecules. The ability to produce both enantiomers of the azetidine product by simply choosing the corresponding enantiomer of the chiral auxiliary is a significant advantage of this methodology. acs.org These chiral azetidine derivatives have applications in medicinal chemistry and can serve as precursors to functionalized chiral products through ring-opening reactions. acs.org
Table 3: List of Compounds Mentioned
| Compound Name | |
|---|---|
| 3-(Tert-butoxy)azetidine (B1525809) hydrochloride | |
| Baricitinib |
Future Perspectives and Emerging Directions in Azetidine Research
Innovation in Green and Sustainable Azetidine (B1206935) Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of azetidine rings, with a focus on reducing waste, minimizing hazardous substances, and improving energy efficiency. nih.gov Key innovations include the adoption of flow chemistry, biocatalysis, and the use of environmentally benign solvents and catalysts.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch methods for preparing azetidines, including enhanced safety, better reaction control, and scalability. thescience.devmit.edu Researchers have developed flow protocols for the generation and functionalization of lithiated azetidine intermediates at temperatures much higher than those feasible in batch processing. thescience.devmit.edu A notable advancement is the use of cyclopentyl methyl ether (CPME) as a green solvent, which is less prone to peroxide formation and has low water solubility, thereby reducing the volume of organic solvents needed for work-up procedures. thescience.devresearchgate.net This technology has been successfully applied to produce C3-functionalized azetidines and C2-functionalized azetines from a common precursor, N-Boc-3-iodoazetidine, showcasing a robust and more sustainable alternative to existing methods. thescience.devmit.edu
Biocatalysis: Enzymes are emerging as powerful tools for the asymmetric synthesis of azetidines, offering high enantioselectivity under mild conditions. iscientific.orgsciencedaily.com The Arnold group has pioneered the biocatalytic one-carbon ring expansion of aziridines to azetidines through a highly enantioselective thescience.devnih.gov-Stevens rearrangement. iscientific.orgsciencedaily.com By employing directed evolution of a cytochrome P411 hemeprotein, they developed an efficient "azetidine synthase" (P411-AzetS). iscientific.org This biocatalyst overcomes the inherent challenges of this transformation, such as competing side reactions, and demonstrates the power of enzymes to control reactive intermediates. iscientific.orgsciencedaily.com
Novel Catalytic Methods: The development of new catalytic systems that operate under greener conditions is another key area of innovation. Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgnih.gov This method proceeds in high yields and displays tolerance for various functional groups, providing a direct route to functionalized azetidines from readily available starting materials. frontiersin.orgnih.gov Additionally, photocatalytic methods are being explored, such as the aerobic dehydrogenative [2+2] cycloadditions of amines with alkenes, which utilize visible light and an aerobic oxidant. acs.org
| Green Synthetic Methodology | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Use of greener solvent (CPME), enhanced safety, operation at higher temperatures, scalability. | C3-lithiation/functionalization of N-Boc-3-iodoazetidine. | thescience.devmit.edu |
| Biocatalysis | High enantioselectivity (99:1 er), circumvents competing side reactions, gram-scale synthesis. | Enantioselective thescience.devnih.gov-Stevens rearrangement of aziridines using engineered cytochrome P411-AzetS. | iscientific.orgsciencedaily.com |
| Lewis Acid Catalysis | High regioselectivity, functional group tolerance, high yields. | La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. | frontiersin.orgnih.gov |
| Photocatalysis | Visible light-mediated, uses air as an oxidant, stereoselective. | Aerobic dehydrogenative [2+2] cycloaddition of amines and alkenes. | acs.org |
Exploration of Undiscovered Reactivity Modes for Azetidine Functionalization
The inherent ring strain of azetidines drives their unique reactivity, which continues to be a fertile ground for discovering novel chemical transformations. ontosight.aibroadinstitute.org Current research is focused on leveraging this strain in unprecedented ways, including photocatalysis, strain-release reactions, and novel cycloadditions.
Photocatalysis and Light-Mediated Reactions: Visible-light photoredox catalysis has emerged as a powerful tool for azetidine functionalization. frontiersin.org The Schindler lab developed a visible-light-enabled intramolecular aza Paternò-Büchi reaction to synthesize bicyclic azetidines with high diastereoselectivity. nih.gov This atom-economical [2+2] cycloaddition approach utilizes easily accessible starting materials. nih.gov Further work extended this to intermolecular reactions of 2-isoxazoline-3-carboxylates with alkenes, using an Iridium(III) photocatalyst to access densely functionalized azetidines that were previously difficult to obtain. ontosight.ai Photoredox catalysis also enables the generation of tertiary benzylic azetidine radicals from azetidine-3-carboxylic acid precursors, which can then react with activated alkenes for C-C bond formation. frontiersin.org
Novel Cycloaddition and Rearrangement Reactions: Beyond photocatalysis, researchers are exploring other novel reactivity modes. Lewis acids like diethylaluminum chloride have been shown to promote unprecedented fragmentation and rearrangement reactions of the azetidine ring, leading to functionalized olefins and pyrrolidines. nih.gov The π-systems within azetine precursors prime them for various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, which rapidly build molecular complexity and form valuable fused-polycyclic azetidines. acs.org
Integration of Artificial Intelligence and Machine Learning in Azetidine Design
Predictive Models for Synthesis: A significant challenge in synthesizing strained rings like azetidines is the difficulty in predicting which reactions will be successful. thescience.devmit.edu Researchers at MIT and the University of Michigan have developed computational models to guide the synthesis of azetidines via photocatalysis. thescience.devmit.edu By calculating factors like frontier orbital energies, these models can predict which alkene and oxime precursors will react to form an azetidine, moving the field beyond a trial-and-error approach. mit.edu This allows for the pre-screening of compounds to identify promising substrates, saving significant time and resources. thescience.devmit.edu The models have successfully predicted a wider range of viable substrates than previously thought, leading to the synthesis of azetidine derivatives of FDA-approved drugs. mit.edu
In Silico Design and Property Prediction: AI and ML are also being used for the de novo design of azetidine-containing molecules. researchgate.netnih.gov Computational algorithms can be employed to "pre-optimize" virtual libraries of azetidine-based compounds for specific applications, such as central nervous system (CNS) drugs. nih.gov For instance, the CNS multiparameter optimization (MPO) algorithm can assess properties like brain partitioning (logBBB) and P-glycoprotein (P-gp) substrate status to assign a desirability score to virtual compounds, helping to prioritize which molecules to synthesize. nih.gov Predictive models are also crucial for estimating the bioactivity of small molecules, allowing for the computational screening of large virtual libraries to identify potential hits before committing to wet lab synthesis.
Novel Azetidine Scaffolds for Diverse Chemical and Biological Applications
The development of novel azetidine-containing scaffolds is expanding the chemical space available for drug discovery and other applications. The unique conformational constraints and physicochemical properties imparted by the azetidine ring make it a valuable bioisostere and a core element in creating structurally diverse molecules. researchgate.net
Scaffolds for CNS-Focused Libraries: There is significant interest in creating libraries of azetidine-based compounds optimized for targeting the central nervous system. Research has focused on the synthesis and diversification of densely functionalized azetidine cores to generate a wide array of fused, bridged, and spirocyclic ring systems. These complex, three-dimensional scaffolds are designed to possess physicochemical properties favorable for CNS penetration and activity. nih.gov A solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines has been described, demonstrating the utility of these scaffolds for generating large, lead-like libraries for screening.
Azetidines as Bioactive Agents: Novel azetidine scaffolds have shown promise as potent and selective inhibitors of important biological targets. For example, researchers have optimized proline-based STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors by replacing the five-membered proline ring with a four-membered azetidine-2-carboxamide. This substitution resulted in a more than four-fold boost in potency, leading to analogues with sub-micromolar STAT3-inhibitory activity. Further modifications to these scaffolds have addressed issues of cell membrane permeability, yielding compounds that inhibit cancer cell growth and induce apoptosis.
Azetidines in Peptides and Macrocycles: The incorporation of azetidine-based amino acids into peptides is an emerging strategy for creating novel structures with enhanced properties. The 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element to facilitate the efficient synthesis of small head-to-tail cyclic peptides. The inclusion of this strained ring not only improves cyclization efficiency but also allows for late-stage functionalization via the azetidine nitrogen. Furthermore, introducing a 3-AAz unit into a cyclohexapeptide was shown to improve its stability against proteases compared to the all-natural macrocycle.
| Scaffold Type | Application | Key Findings | Reference |
|---|---|---|---|
| Fused, bridged, and spirocyclic azetidines | CNS-focused drug discovery | Generation of diverse, lead-like libraries with physicochemical properties optimized for CNS targets. | |
| (R)-azetidine-2-carboxamides | STAT3 Inhibition (Oncology) | Replacement of proline with azetidine scaffold boosted potency >4-fold, achieving sub-micromolar IC₅₀ values. | |
| 3-Aminoazetidine (3-AAz) containing peptides | Macrocycle Synthesis & Stabilization | Acts as a turn-inducer for efficient cyclization; improves proteolytic stability of cyclic peptides. |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in azetidine-based enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Reproducibility : Validate with independent triplicate experiments under blinded conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
